Superior Antiproliferative Potency Against a Broad Panel of Cancer Cell Lines Compared to Parent PAB
Demethoxydeacetoxypseudolaric acid B demonstrates a markedly superior and broader antiproliferative profile compared to its parent compound, Pseudolaric acid B (PAB). Specifically, this analog inhibits a panel of seven human cancer cell lines—HMEC-1, HL-60, A-549, MB-MDA-468, BEL-7402, HCT116, and HeLa—with IC50 values ranging from 0.136 μM to 1.162 μM . In direct contrast, unmodified PAB exhibits significantly higher IC50 values against identical or related cell lines; for example, PAB has a reported IC50 of approximately 1.11 μM against HCT116 cells [1] and 2.81 μM against HepG2 cells under comparable conditions [2]. The lower IC50 values for this analog indicate that it achieves equivalent antiproliferative effects at substantially lower concentrations.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 range: 0.136 μM to 1.162 μM across 7 cell lines (HMEC-1, HL-60, A-549, MB-MDA-468, BEL-7402, HCT116, HeLa) |
| Comparator Or Baseline | Pseudolaric acid B (PAB): IC50 = 1.11 μM (HCT116 cells), IC50 = 2.81 μM (HepG2 cells), IC50 = 1.58 μM (HepG2 cells from another study) |
| Quantified Difference | ~5.3-fold to ~20.7-fold lower IC50 (i.e., higher potency) for Demethoxydeacetoxypseudolaric acid B based on HCT116 and HepG2 data. |
| Conditions | Cell viability assays (e.g., MTT, SRB) following 48-72 h incubation; cell lines include various solid tumor and leukemia models. |
Why This Matters
For procurement, this data justifies selecting Demethoxydeacetoxypseudolaric acid B over unmodified PAB when a more potent and broadly active antiproliferative agent is required, potentially reducing the amount of compound needed for assays and enabling studies at lower, more therapeutically relevant concentrations.
- [1] Gao F, Li C, Wang Y, et al. Design, synthesis, and in vivo and in vitro biological screening of pseudolaric acid B derivatives as potential anti-tumor agents. Bioorg Chem. 2024 Sep 2;151:107671. View Source
- [2] Table 2. In vitro cytotoxicity of compounds against HepG2 cells. Data associated with: Gao F, et al. Design, synthesis, and in vivo and in vitro biological screening of pseudolaric acid B derivatives as potential anti-tumor agents. Bioorg Chem. 2024. View Source
